
Amprolium-d7 (bromide hydrobromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amprolium-d7 (bromide hydrobromide): is a deuterium-labeled derivative of Amprolium, a coccidiostat used primarily in poultry. It is a thiamine analog that blocks the thiamine transporter of Eimeria species, which are protozoan parasites causing coccidiosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Amprolium-d7 (bromide hydrobromide) involves the deuteration of AmproliumSpecific reaction conditions and reagents used in this process are proprietary and not widely disclosed in public literature .
Industrial Production Methods: : Industrial production of Amprolium-d7 (bromide hydrobromide) follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The exact industrial methods are often proprietary and protected by patents .
Analyse Chemischer Reaktionen
Types of Reactions: : Amprolium-d7 (bromide hydrobromide) primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in complex formation reactions with metal ions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Complex Formation: Involves metal ions like copper or zinc under aqueous conditions.
Major Products: : The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions may yield deuterated Amprolium derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Amprolium-d7 (bromide hydrobromide) is used as a tracer in chemical studies to understand reaction mechanisms involving Amprolium.
Biology: : In biological research, it is used to study the metabolic pathways of thiamine analogs and their effects on protozoan parasites.
Medicine: : The compound is used in veterinary medicine to prevent and treat coccidiosis in poultry. Its deuterium-labeled form helps in pharmacokinetic studies to track the distribution and metabolism of Amprolium in the body .
Industry: : In the pharmaceutical industry, Amprolium-d7 (bromide hydrobromide) is used in the development of new coccidiostats and in quality control processes to ensure the efficacy of Amprolium-based products .
Wirkmechanismus
Amprolium-d7 (bromide hydrobromide) exerts its effects by mimicking thiamine and competitively inhibiting the thiamine transporter in Eimeria species. This inhibition disrupts the thiamine-dependent metabolic processes in the parasites, leading to their death. The molecular targets include the thiamine transporter proteins and associated metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amprolium hydrochloride: Another form of Amprolium used as a coccidiostat.
Toltrazuril: A triazine-based coccidiostat with a different mechanism of action.
Sulfonamides: Synthetic antimicrobial agents used to treat coccidiosis.
Uniqueness: : Amprolium-d7 (bromide hydrobromide) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C14H20Br2N4 |
|---|---|
Molekulargewicht |
411.19 g/mol |
IUPAC-Name |
2-propyl-5-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)pyridin-1-ium-1-yl]methyl]pyrimidin-4-amine;bromide;hydrobromide |
InChI |
InChI=1S/C14H19N4.2BrH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1/i2D3,4D,5D,7D,8D;; |
InChI-Schlüssel |
LXZZWPWBMMSIOG-VOXXXVCDSA-M |
Isomerische SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])C([2H])([2H])[2H])CC2=CN=C(N=C2N)CCC)[2H])[2H].Br.[Br-] |
Kanonische SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)
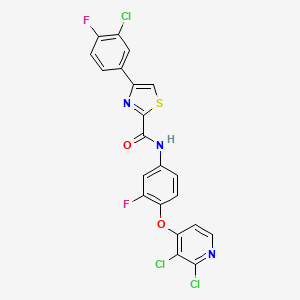
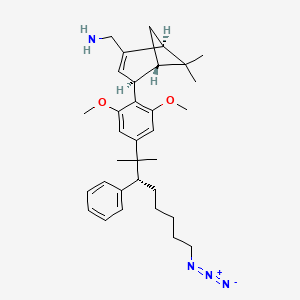
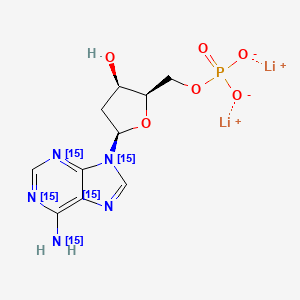

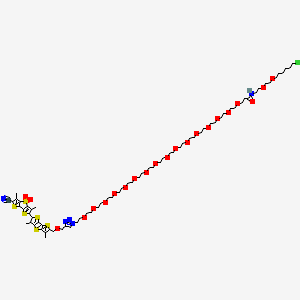
![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)
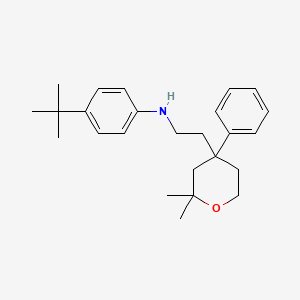




![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

